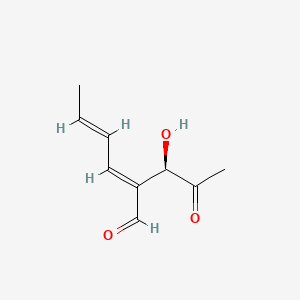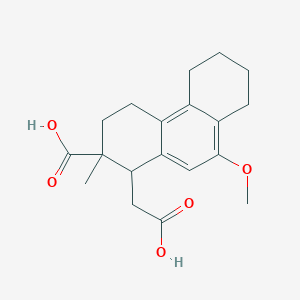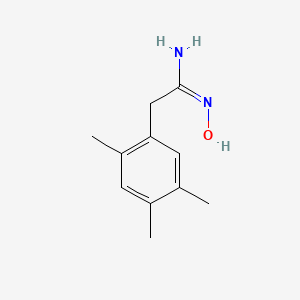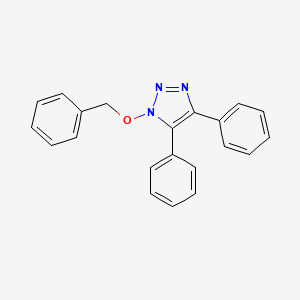![molecular formula C19H20N2O2 B13804272 N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.
Substitution Reaction: The 4-ethylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction, where the benzoxazole derivative is reacted with butanoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent, providing protection in various seizure models.
Neuroinflammation: It has been studied for its ability to prevent amyloid beta-induced neuroinflammation and memory impairment by inhibiting specific molecular pathways.
Cancer Research: The compound has demonstrated anti-tumor activity by inhibiting lung metastasis and cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide involves its interaction with specific molecular targets and pathways:
Inhibition of CHI3L1: The compound inhibits chitinase 3-like 1 (CHI3L1), a protein involved in neuroinflammation and cancer progression.
Modulation of NF-κB Pathway: It prevents the activation of the NF-κB pathway, reducing the expression of inflammatory proteins and amyloidogenic proteins.
Anticonvulsant Activity: The compound interacts with GABA receptors, enhancing their inhibitory effects and providing protection against seizures.
Comparison with Similar Compounds
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide can be compared with other benzoxazole derivatives:
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: This compound has similar structural features but differs in its nitrobenzamide moiety, which may result in different biological activities.
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethylphenyl)butanamide: Known for its nootropic effects, this compound has a different mechanism of action, primarily enhancing cognitive functions.
The uniqueness of this compound lies in its diverse biological activities and potential therapeutic applications in neuroinflammation, epilepsy, and cancer research.
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-3-5-18(22)20-15-10-11-16-17(12-15)23-19(21-16)14-8-6-13(4-2)7-9-14/h6-12H,3-5H2,1-2H3,(H,20,22) |
InChI Key |
MLVTUROPYGBNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)





![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)

![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
